![molecular formula C17H14N4O4 B2576822 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide CAS No. 897616-89-6](/img/structure/B2576822.png)

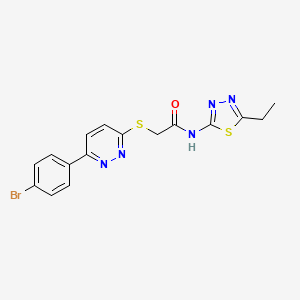

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide, also known as DPB162-AE, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.

Applications De Recherche Scientifique

Molecular Complexes and Co-crystal Formation

The investigation into molecular complexes and co-crystals involving pyridyl bases highlights the potential for structural modification and enhancement of pharmaceutical agents. Notably, the formation of solvates and co-crystal solvates with various pyridyl bases and 4-aminobenzamide demonstrates the versatility in creating new solid forms of active pharmaceutical ingredients (APIs). These findings suggest a promising avenue for expanding the repertoire of solid forms involving APIs, potentially leading to improved stability, solubility, and bioavailability of pharmaceutical compounds (Vangala, Chow, & Tan, 2013).

Stability of Amide Conformations

Research on the stabilization of cis secondary amide conformations with pentafluorophenyl as a Lewis acid provides insights into the structural behavior of compounds containing pyrimidinyl groups. This stabilization is crucial for understanding the molecular dynamics and interactions within more complex molecules, offering a pathway to tailor the properties of pharmaceuticals and other nitrogen-containing heterocycles (Forbes, Beatty, & Smith, 2001).

Reductive Chemistry and Cytotoxicity

The exploration of reductive chemistry and the associated cytotoxicity of certain nitrobenzamide derivatives under hypoxic conditions reveal a potential for targeted cancer therapies. The selective toxicity of these compounds towards hypoxic cells, due to oxygen-inhibited enzymatic reduction, underscores the importance of understanding the reduction mechanisms for the development of novel anticancer agents (Palmer, van Zijl, Denny, & Wilson, 1995).

Antimicrobial and Insecticidal Activities

The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their antimicrobial and insecticidal activities demonstrate the broad applicability of pyrimidine derivatives in addressing various biological challenges. These studies highlight the potential for developing new compounds with significant biological activities, underscoring the role of pyrimidine derivatives in the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Crystal Structure Analysis for Drug Design

The detailed analysis of crystal structures, including the investigation of tautomerism, twinning, and disorder in pyrimidine derivatives, provides essential insights for drug design. Understanding the crystalline forms and intermolecular interactions of these compounds can guide the optimization of pharmaceuticals, particularly in tailoring drug solubility and efficacy (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

Similar compounds have been found to interact with their targets in a variety of ways . More research is needed to understand the exact interaction of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways

Result of Action

Compounds with similar structures have been known to have various biological activities

Action Environment

Environmental factors can significantly affect the action of many compounds . More research is needed to understand how environmental factors influence this compound’s action.

Propriétés

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-5-3-4-6-13(12)21(24)25/h3-9H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJJEBBTSKQSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)

![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)